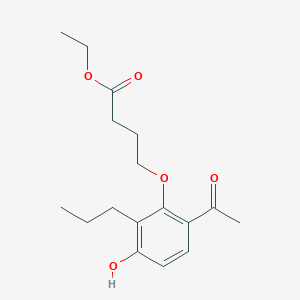

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate

Overview

Description

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. . This compound is characterized by its complex structure, which includes an ester functional group, a phenoxy group, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves several steps. One common synthetic route includes the esterification of 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Research indicates that this compound exhibits significant biological activities. It is being studied for its potential anti-inflammatory and antioxidant properties. These activities suggest that it may play a role in treating conditions associated with oxidative stress and inflammation.

Pharmaceutical Applications

Ongoing research is exploring the therapeutic potential of this compound as a drug candidate for various diseases. Its ability to interact with specific molecular targets may lead to the development of novel therapeutic agents.

Industrial Applications

This compound is utilized in producing specialty chemicals and materials. Its unique properties contribute to advancements in industrial processes, particularly in developing new formulations for agrochemicals and other chemical products.

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of this compound demonstrated its efficacy in reducing inflammation markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Synthesis of Pharmaceutical Compounds

In a recent synthesis project, researchers utilized this compound as a key intermediate to develop a new class of anti-cancer drugs. The modifications made to the compound enhanced its potency against specific cancer cell lines, indicating its versatility in pharmaceutical applications.

Mechanism of Action

The mechanism of action of ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate can be compared with other similar compounds, such as:

Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.

Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.

The uniqueness of this compound lies in its complex structure and diverse functional groups, which contribute to its wide range of applications and potential therapeutic benefits.

Biological Activity

Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is characterized by its ester functional group and a complex phenoxy structure. Its unique configuration allows for various interactions with biological systems, making it a subject of interest in therapeutic research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic inflammatory diseases.

- Antioxidant Activity : It demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxic Effects : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may modulate enzyme activities related to inflammatory pathways or bind to receptors that influence cell signaling. Detailed studies are necessary to elucidate these pathways fully.

Data Table: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Study :

A study investigated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. -

Cytotoxicity Assessment :

In vitro tests on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding positions it as a candidate for further development in cancer therapy. -

Antioxidant Evaluation :

The antioxidant capacity was assessed using DPPH radical scavenging assays, where this compound demonstrated a notable ability to neutralize free radicals, indicating its potential role in preventing oxidative stress-related diseases.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity and bioavailability. Various analogs have been synthesized, showing improved potency against specific biological targets .

Moreover, investigations into the compound's pharmacokinetics are ongoing to understand its absorption, distribution, metabolism, and excretion (ADME) profiles better. These studies are critical for evaluating its viability as a drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves esterification or nucleophilic substitution. For example, halogen-substituted analogs (e.g., chlorophenoxy derivatives) are synthesized via esterification of 4-(substituted phenoxy)butanoic acid with ethanol under acidic catalysis . Optimizing catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and solvent systems (polar aprotic vs. aqueous) can improve yields. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify acetyl (δ ~2.5 ppm, singlet), hydroxy (δ ~5.5 ppm, broad), and propyl groups (δ 0.8–1.6 ppm) .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1730 cm⁻¹) and phenolic O–H (broad peak ~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the ethyl ester group (m/z −46) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodology :

- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to determine optimal storage and reaction conditions. Ethyl esters generally exhibit higher lipid solubility than methyl analogs .

- Stability : Assess degradation under light, heat, or humidity via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Protect phenolic hydroxy groups from oxidation by storing under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., acetyl, hydroxy, propyl groups) influence reactivity and biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., replacing acetyl with methyl or halogen groups). For example, halogenated phenoxy derivatives show enhanced bioactivity due to increased electrophilicity .

- Computational Modeling : Use DFT calculations to map electron density around the hydroxy group, predicting sites for nucleophilic attack or hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations). For instance, anti-inflammatory activity in murine macrophages (IC₅₀ = 10 µM) may differ from human PBMCs due to metabolic variations .

- Dose-Response Reproducibility : Validate findings using orthogonal assays (e.g., ELISA for cytokine inhibition and Western blot for NF-κB pathway analysis) .

Q. How can the compound’s ester group be selectively modified for targeted drug delivery?

- Methodology :

- Prodrug Design : Hydrolyze the ethyl ester in vivo using esterases, releasing the active carboxylic acid. Compare hydrolysis rates in plasma vs. target tissues (e.g., liver microsomes) .

- Click Chemistry : Functionalize the ester with azide/alkyne groups for site-specific conjugation to nanoparticles or antibodies .

Q. What mechanistic insights explain its potential as an antimicrobial or anti-inflammatory agent?

- Methodology :

- Enzyme Inhibition Assays : Test inhibition of COX-2 (for inflammation) or bacterial enoyl-ACP reductase (for antimicrobial activity). IC₅₀ values can be correlated with substituent electronegativity .

- Molecular Docking : Simulate binding to COX-2’s active site; the acetyl group may occupy a hydrophobic pocket, while the hydroxy group hydrogen-bonds with Arg120 .

Properties

IUPAC Name |

ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-7-14-15(19)10-9-13(12(3)18)17(14)22-11-6-8-16(20)21-5-2/h9-10,19H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFUYKDJCOTBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575963 | |

| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122714-53-8 | |

| Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.